A Comprehensive Technical Guide to 1,4'-Bipiperidine, 1'-(phenylmethyl)-: Structure, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 1,4'-Bipiperidine, 1'-(phenylmethyl)-: Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
The piperidine nucleus is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[1][2][3] This guide provides an in-depth technical examination of a specific derivative, 1,4'-Bipiperidine, 1'-(phenylmethyl)-. While this exact compound is not extensively documented as a standalone agent, its constituent parts—the 1,4'-bipiperidine core and the N-phenylmethyl (benzyl) group—are of significant interest in drug development. This document synthesizes information on the core scaffold, discusses the strategic rationale for N-benzylation, and presents detailed protocols for its synthesis and analytical characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutics, particularly those targeting the central nervous system.
Introduction to the 1,4'-Bipiperidine Scaffold
The Piperidine Motif in Medicinal Chemistry
The six-membered heterocyclic amine, piperidine, is a privileged structure in drug discovery. Its saturated, non-aromatic nature allows for three-dimensional diversity, which is crucial for optimizing interactions with biological targets.[4] Furthermore, the nitrogen atom provides a handle for modulating basicity, polarity, and hydrogen bonding capacity, significantly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[3] Piperidine derivatives have demonstrated a wide range of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and anti-cancer effects.[1][2]
The 1,4'-Bipiperidine Core Structure
The 1,4'-Bipiperidine moiety consists of two piperidine rings linked via a nitrogen-carbon bond. This arrangement creates a larger, more rigid scaffold compared to a single piperidine ring, which can be advantageous for targeting specific receptor topographies. The parent compound, 1,4'-Bipiperidine (CAS: 4897-50-1), serves as the foundational building block for the topic of this guide.[5][6]
Strategic Importance of the 1'-(Phenylmethyl) Substituent
The addition of a phenylmethyl (benzyl) group to the nitrogen of the second piperidine ring (the 1'-position) is a common and deliberate strategy in medicinal chemistry. This modification serves several key purposes:
-
Modulation of Lipophilicity: The aromatic phenyl group increases the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier, a critical step for developing CNS-active drugs.[7]
-
Introduction of Aromatic Interactions: The benzyl group can engage in π-π stacking or cation-π interactions with amino acid residues in a target protein, potentially increasing binding affinity and selectivity.
-
Vector for Further Functionalization: The phenyl ring can be substituted with various functional groups to probe the structure-activity relationship (SAR) and fine-tune the molecule's properties.
The combination of the bipiperidine core with the N-benzyl group creates a scaffold with significant potential for developing novel therapeutic agents.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its development. Below is a summary of the known properties of the parent scaffold and the predicted properties of the target compound.
Chemical Identity: 1,4'-Bipiperidine, 1'-(phenylmethyl)-
| Property | Value | Source |
| IUPAC Name | 1'-benzyl-1,4'-bipiperidine | N/A (Generated) |
| Molecular Formula | C₁₇H₂₆N₂ | N/A (Calculated) |
| Molecular Weight | 258.41 g/mol | N/A (Calculated) |
| Canonical SMILES | C1CCN(CC1)C2(CCN(CC2)CC3=CC=CC=C3) | N/A (Generated) |
| InChI Key | (Predicted) | N/A (Generated) |
Properties of the Parent Scaffold: 1,4'-Bipiperidine
| Property | Value | Source(s) |
| CAS Number | 4897-50-1 | [5][6][8] |
| Molecular Formula | C₁₀H₂₀N₂ | [5][6][9] |
| Molecular Weight | 168.28 g/mol | [5][9] |
| Appearance | White to cream crystals or powder | [6] |
| Melting Point | 63.0 - 70.0 °C | [6][10] |
| logP (Octanol/Water) | 1.224 | [9] |
| Water Solubility (log₁₀ws) | -1.67 mol/L | [9] |
Chemical Structure Diagram
Caption: Chemical structure of 1,4'-Bipiperidine, 1'-(phenylmethyl)-.
Synthesis and Chemical Reactivity
The synthesis of 1,4'-Bipiperidine, 1'-(phenylmethyl)- can be approached in a logical, stepwise manner. The primary strategy involves the initial formation of the 1,4'-bipiperidine core followed by N-alkylation.
Proposed Synthetic Pathway
A common and effective method for synthesizing the target compound is through reductive amination. This process involves reacting 1-benzyl-4-piperidone with piperidine in the presence of a reducing agent.
Step 1: Reaction of 1-Benzyl-4-piperidone with Piperidine The carbonyl group of 1-benzyl-4-piperidone reacts with the secondary amine of piperidine to form an intermediate enamine or iminium ion.
Step 2: In-situ Reduction A reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. This agent selectively reduces the enamine/iminium intermediate to form the final C-N bond, yielding 1,4'-Bipiperidine, 1'-(phenylmethyl)-.
-
Rationale for Reagent Choice: STAB is often preferred as it is a mild and selective reducing agent that can be used in one-pot reactions without the need to pre-form the iminium ion. It is also less toxic than sodium cyanoborohydride.
Detailed Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask, add piperidine (1.1 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1,4'-Bipiperidine, 1'-(phenylmethyl)-.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
The 1,4'-Bipiperidine, 1'-(phenylmethyl)- scaffold is a promising starting point for the development of neurologically active agents.
Pharmacological Rationale and Potential Targets
Derivatives of 4-benzylpiperidine and related structures have shown activity as monoamine releasing agents, with selectivity for dopamine and norepinephrine transporters.[11] This suggests that the target scaffold could be explored for conditions where modulation of these neurotransmitter systems is beneficial, such as ADHD, depression, or substance abuse disorders.
A study on 1,4-diphenalkylpiperidines identified potent inhibitors of the vesicular monoamine transporter-2 (VMAT2), a key target in managing hyperkinetic movement disorders and potentially substance abuse.[12] The structural similarity of 1,4'-Bipiperidine, 1'-(phenylmethyl)- to these VMAT2 inhibitors makes this an important potential target for investigation.[12] Additionally, the broad utility of piperidine derivatives as analgesics suggests that this scaffold could serve as a basis for developing novel pain therapeutics, potentially acting on opioid or other CNS receptors.[13]
Structure-Activity Relationship (SAR) Considerations
Based on related chemical series, the following points can guide SAR exploration:
-
Phenyl Ring Substitution: Adding electron-donating (e.g., methoxy) or electron-withdrawing (e.g., fluoro) groups to the phenyl ring can significantly alter binding affinity and functional activity at targets like VMAT2.[12]
-
Piperidine Ring Modifications: The unsubstituted piperidine ring (the "1" ring) offers a site for further functionalization to improve properties such as solubility or to introduce additional interactions with a target protein.
-
Linker Modification: While the current structure has a direct N-benzyl linkage, exploring different linkers between the nitrogen and the phenyl ring could optimize spatial orientation and binding.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure, purity, and stability of a synthesized compound. A multi-technique approach is required for a self-validating system.[14]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation.[15]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. Key expected signals would include aromatic protons (7.2-7.4 ppm), the benzylic methylene protons, and multiple overlapping aliphatic signals for the two piperidine rings.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments, including aromatic, benzylic, and aliphatic carbons.
-
2D NMR (Optional but Recommended): For complete assignment, acquire 2D spectra such as COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to resolve overlapping signals and confirm connectivity.
Protocol: Mass Spectrometry (MS)
MS is used to confirm the molecular weight and fragmentation pattern.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.[15]
-
LC-MS Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to facilitate protonation.
-
Ionization: Positive ESI mode.
-
Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated molecular weight (259.22). Analyze the fragmentation pattern to confirm structural motifs.
-
Analytical Workflow Diagram
Caption: Integrated workflow for analytical characterization.
Safety, Handling, and Toxicology
While specific toxicological data for 1,4'-Bipiperidine, 1'-(phenylmethyl)- is not available, a safety assessment can be inferred from related compounds.
Hazard Assessment
-
1,4'-Bipiperidine: Safety data sheets for the parent compound classify it as causing severe skin burns and eye damage.[10] It is corrosive.[10]
-
Piperidine: The parent heterocycle is a flammable liquid that is toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage.[16]
-
N-Benzyl Piperidine Derivatives: Similar compounds are often classified as acute oral toxins and cause serious eye damage.[17]
Based on these analogs, 1,4'-Bipiperidine, 1'-(phenylmethyl)- should be handled as a substance that is potentially corrosive, toxic if swallowed or absorbed through the skin, and capable of causing severe eye damage .
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[18][19]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[17][18] Avoid contact with skin and eyes.[8][19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][18] Keep away from strong oxidizing agents and strong acids.[8][18]
Conclusion and Future Perspectives
1,4'-Bipiperidine, 1'-(phenylmethyl)- represents a valuable chemical scaffold that merges the structural rigidity of the bipiperidine core with the advantageous physicochemical properties conferred by the N-benzyl group. While not a widely characterized compound in its own right, its logical synthesis and strong precedent in CNS-related drug discovery make it an attractive starting point for new research programs. Future work should focus on the synthesis and biological evaluation of a library of analogs, with substitutions on the phenyl ring and the second piperidine moiety, to fully explore the therapeutic potential of this promising molecular architecture.
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